molecular formula C12H12O3 B8713510 4-(5-Hydroxypent-1-yn-1-yl)benzoic acid

4-(5-Hydroxypent-1-yn-1-yl)benzoic acid

Cat. No.: B8713510
M. Wt: 204.22 g/mol
InChI Key: IXRKIQLCHDCMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Hydroxypent-1-yn-1-yl)benzoic acid is a benzoic acid derivative featuring a hydroxypentynyl substituent at the para position of the aromatic ring. The compound combines a carboxylic acid group with an alkyne-terminated hydroxylated chain, which may confer unique physicochemical properties, such as altered solubility, reactivity, or biological activity.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

4-(5-hydroxypent-1-ynyl)benzoic acid

InChI

InChI=1S/C12H12O3/c13-9-3-1-2-4-10-5-7-11(8-6-10)12(14)15/h5-8,13H,1,3,9H2,(H,14,15)

InChI Key

IXRKIQLCHDCMNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCO)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

  • Structure : A simple para-substituted benzoic acid with a hydroxyl group.
  • Properties :
    • High water solubility due to polar hydroxyl and carboxylic acid groups.
    • Widely used as a precursor in pharmaceuticals and preservatives .
  • Key Difference : The absence of the alkyne-hydroxyl chain in 4-hydroxybenzoic acid reduces its lipophilicity compared to 4-(5-Hydroxypent-1-yn-1-yl)benzoic acid.

4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid (CAS 60875-16-3)

  • Structure: Incorporates a pyrazolinone ring at the para position.
  • Pharmacological Activity :
    • Demonstrates hypoglycemic activity, surpassing tolbutamide in reducing glycemia after oral glucose overcharge .

Amino- and Piperazine-Substituted Benzoic Acids

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Piperazine substitution enhances solubility and bioavailability in drug formulations .
  • Key Difference : Nitrogen-containing substituents in these analogs improve hydrogen-bonding capacity, whereas the hydroxypentynyl group in the target compound may prioritize hydrophobic interactions.

Data Table: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Substituent Molecular Formula Key Property/Activity Reference
This compound 5-Hydroxypent-1-ynyl C₁₂H₁₂O₃ Predicted high lipophilicity N/A
4-Hydroxybenzoic acid Hydroxyl C₇H₆O₃ High solubility; preservative
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid Pyrazolinone C₁₁H₁₀N₂O₃ Hypoglycemic activity
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride Diazepane C₁₃H₁₉ClN₂O₂ CNS-targeted potential

Research Findings and Implications

  • Structural Impact on Bioactivity: Heterocyclic substituents (e.g., pyrazolinone) enhance pharmacological targeting, as seen in hypoglycemic activity . Aliphatic chains with hydroxyl-alkyne groups (as in the target compound) may improve membrane permeability but reduce aqueous solubility.
  • Synthetic Challenges :
    • The hydroxypentynyl group requires precise synthetic control to avoid side reactions, unlike simpler derivatives like 4-hydroxybenzoic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.